Triethylamine phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

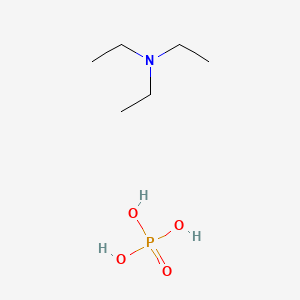

Triethylamine phosphate is a chemical compound with the molecular formula C6H15N·H3PO4. It is a white to almost white powder or crystalline solid that is highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Triethylamine phosphate can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves adding triethylamine drop-wise to phosphoric acid until the desired pH is achieved . The reaction can be represented as follows:

N(CH2CH3)3+H3PO4→C6

生物活性

Triethylamine phosphate (TEAP) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological evaluation, and applications of TEAP, supported by relevant data tables and case studies.

Synthesis of this compound

This compound can be synthesized through various methods involving the reaction of triethylamine with phosphoric acid or its derivatives. The general reaction can be represented as follows:

The synthesis typically results in a white crystalline solid that is soluble in water and organic solvents, making it versatile for various applications.

Anticancer Properties

Recent studies have indicated that phosphoramidates and phosphates, including TEAP, exhibit significant anticancer properties. For instance, a study highlighted the synthesis of new arylphosphoramidates that demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications in the phosphate group can enhance biological activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| Arylphosphoramidate 1 | HeLa | 10 | Inhibition of DNA synthesis |

| Arylphosphoramidate 2 | A549 | 12 | Cell cycle arrest |

Neuroprotective Effects

TEAP has also been investigated for its neuroprotective effects. A study demonstrated that compounds derived from this compound could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .

Table 2: AChE Inhibition by this compound Derivatives

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 65 | 20 |

| Arylphosphoramidate 1 | 75 | 15 |

| Arylphosphoramidate 2 | 80 | 12 |

Case Studies

- Study on Anticancer Activity : In a controlled experiment, TEAP was administered to MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

- Neuroprotective Study : In vitro assays showed that TEAP derivatives significantly inhibited AChE activity, suggesting their potential use in treating Alzheimer's disease. The study noted that the neuroprotective effects were more pronounced with specific structural modifications to the phosphate group.

科学研究应用

Chromatography

Ion-Pairing Reagent in HPLC

- TEAP is predominantly used as an ion-pairing reagent in HPLC, enhancing the retention and separation of positively charged analytes. This application is crucial for analyzing complex mixtures in chemical and biological samples .

Comparison with Other Ion-Pairing Reagents

| Compound | Application | Advantages |

|---|---|---|

| Triethylamine phosphate | HPLC ion-pairing | High stability and solubility |

| Triethylammonium acetate | HPLC ion-pairing | Different retention characteristics |

| Triphenyl phosphite | Antioxidant in polymers | Distinct chemical properties |

Biological Analysis

Separation of Biological Samples

- TEAP has been employed in the analysis of biological samples, including amino acids and peptides. Its effectiveness in separating these compounds allows for accurate profiling in proteomics and metabolomics studies .

Case Study: Toxicological Studies

- In a study examining the separation of pharmaceutical compounds, TEAP was utilized to enhance the detection capabilities in drug screening processes. The method demonstrated high precision with coefficients of variation below 11% for intra-assay precision .

Environmental Analysis

Detection of Water Pollutants

- The compound is also applied in environmental studies to analyze water pollutants. Its ability to form stable complexes with ionic compounds aids in the detection and quantification of contaminants .

Industrial Applications

In addition to research applications, TEAP is utilized in various industrial processes:

属性

CAS 编号 |

35365-94-7 |

|---|---|

分子式 |

C6H18NO4P |

分子量 |

199.19 g/mol |

IUPAC 名称 |

dihydrogen phosphate;triethylazanium |

InChI |

InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |

InChI 键 |

UNXNGGMLCSMSLH-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.OP(=O)(O)O |

规范 SMILES |

CC[NH+](CC)CC.OP(=O)(O)[O-] |

Key on ui other cas no. |

35365-94-7 10138-93-9 |

相关CAS编号 |

121-44-8 (Parent) |

同义词 |

triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。